REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][Cl:11])=[CH:8][CH:7]=1>C(O)C>[ClH:11].[ClH:11].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:2][NH2:3])=[CH:8][CH:7]=1 |f:0.1,4.5.6|
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Name
|
|
Quantity
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7.9 mL
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Type
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reactant
|
Smiles
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O.NN
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
3.7 mL
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Type
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reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was reduced by evaporation under reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in 30 ml of ethanol
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Type
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CUSTOM
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Details
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was acidified with 30 ml of 5N HCl at 0° C.
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Type
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CUSTOM
|
Details
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a white precipitate separated
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Type
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FILTRATION
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Details
|
The white solid was filtered off
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COC1=CC=C(CNN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |